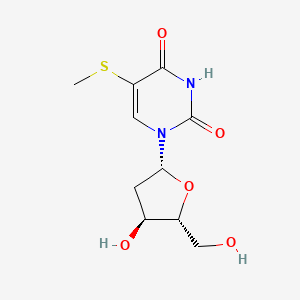
5-Methylmercapto-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylmercapto-2’-deoxyuridine is a structural analogue of thymidine, a nucleoside that is a building block of DNA. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus type 1 .
Vorbereitungsmethoden
The synthesis of 5-Methylmercapto-2’-deoxyuridine involves the preparation of 5-mercaptouracil and its subsequent coupling with an α-chlorosugar. The process typically includes the preparation of 5-mercaptouracil disulfide, which is easier to isolate and store
Analyse Chemischer Reaktionen
5-Methylmercapto-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Substitution: The mercapto group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents like alkyl halides.
Wissenschaftliche Forschungsanwendungen
5-Methylmercapto-2’-deoxyuridine has several scientific research applications:
Wirkmechanismus
The compound exerts its effects by being incorporated into cellular and viral DNA, where it acts as a substrate for enzymes leading to DNA synthesis. This incorporation impairs the biological function of the DNA, particularly in the case of herpes simplex virus type 1 .
Vergleich Mit ähnlichen Verbindungen
5-Methylmercapto-2’-deoxyuridine is similar to other nucleoside analogues such as:
5-Iododeoxyuridine: Another thymidine analogue with antiviral properties.
Cytosine Arabinoside: Used in cancer treatment.
Adenine Arabinoside: Also used for its antiviral properties. What sets 5-Methylmercapto-2’-deoxyuridine apart is its specific activity against herpes simplex virus type 1 and its incorporation into DNA at higher levels compared to thymidine.
Eigenschaften
CAS-Nummer |
14985-32-1 |
|---|---|
Molekularformel |
C10H14N2O5S |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5S/c1-18-7-3-12(10(16)11-9(7)15)8-2-5(14)6(4-13)17-8/h3,5-6,8,13-14H,2,4H2,1H3,(H,11,15,16)/t5-,6+,8+/m0/s1 |
InChI-Schlüssel |
NQJYWLBQAUXGGI-SHYZEUOFSA-N |
Isomerische SMILES |
CSC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CSC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095548.png)
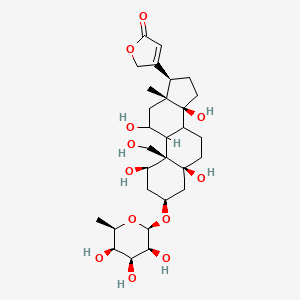
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095560.png)
![1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14095565.png)
methanone](/img/structure/B14095568.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B14095569.png)
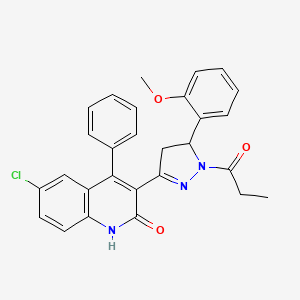
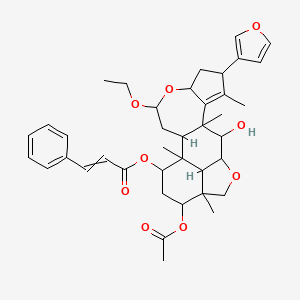
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095580.png)


![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14095618.png)
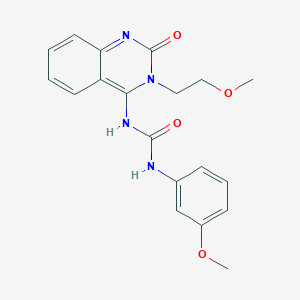
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14095636.png)
